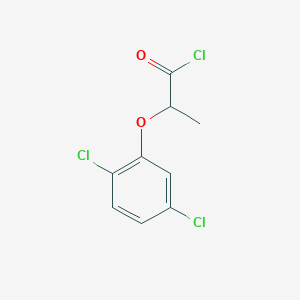

2-(2,5-Dichlorophenoxy)propanoyl chloride

Description

Overview of Acyl Halides as Synthetic Intermediates in Advanced Organic Chemistry

Acyl halides, and more specifically acyl chlorides, are derivatives of carboxylic acids where the hydroxyl group is replaced by a halogen atom. mdpi.com This substitution dramatically increases the reactivity of the carbonyl carbon, transforming it into a potent electrophile. libretexts.org The high reactivity of acyl chlorides stems from the electron-withdrawing nature of both the oxygen and chlorine atoms, which imparts a significant partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack. libretexts.org

This inherent reactivity makes acyl chlorides exceptionally useful intermediates in organic synthesis. chemistrysteps.com They readily react with a wide range of nucleophiles in reactions broadly classified as nucleophilic acyl substitution. libretexts.org These reactions proceed via an addition-elimination mechanism, where the nucleophile first adds to the carbonyl group, forming a tetrahedral intermediate, which then collapses, expelling the chloride ion as a good leaving group. libretexts.org

Common transformations involving acyl chlorides include:

Hydrolysis: Reaction with water to form the corresponding carboxylic acid. libretexts.org

Alcoholysis: Reaction with alcohols to produce esters. libretexts.org

Aminolysis: Reaction with ammonia (B1221849) or amines to yield amides. libretexts.org

Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones.

The versatility and high reactivity of acyl chlorides make them indispensable tools for constructing complex organic molecules. chemistrysteps.com

Significance of the 2-(2,5-Dichlorophenoxy)propanoyl Chloride Scaffold in Derivative Synthesis

The this compound scaffold is a valuable building block for creating a variety of derivatives, largely due to the reactive nature of the acyl chloride group. This functional group allows for the facile introduction of the 2-(2,5-dichlorophenoxy)propanoyl moiety onto different molecular frameworks through reactions with various nucleophiles. libretexts.orglibretexts.org

While specific research detailing a wide array of derivatives from this compound is not extensively documented in publicly available literature, its synthetic potential can be inferred from the known reactivity of acyl chlorides and the biological activity of its parent carboxylic acid, 2-(2,5-dichlorophenoxy)propionic acid, which is known to act as a systemic herbicide. ontosight.ai The synthesis of this parent acid typically involves the reaction of 2,5-dichlorophenol (B122974) with a chloropropionic acid derivative. ontosight.ai

A closely related compound, 2-(2,4-dichlorophenoxy)propanoyl chloride, has been used to synthesize thiosemicarbazide (B42300) derivatives. For instance, the reaction of 2-(2,4-dichlorophenoxy) propanohydrazide with a substituted phenyl isothiocyanate, which would be formed from the corresponding acyl chloride, yields 4-(4-Chlorophenyl)-1-[2-(2,4-dichlorophenoxy)propanoyl]thiosemicarbazide. researchgate.net This highlights the capability of the phenoxypropanoyl chloride scaffold to participate in the formation of new C-N and C-S bonds, leading to compounds with potential biological activities. researchgate.net The synthesis of such derivatives is significant as thiosemicarbazides are known to form complexes with biological activity. researchgate.net

The general reaction scheme for the derivatization of this compound with a generic nucleophile (Nu-H) can be depicted as follows:

Figure 1: General reaction of this compound with a nucleophile (Nu-H), where Nu can be an oxygen, nitrogen, or sulfur-containing group, leading to the formation of esters, amides, or thioesters, respectively.

The dichlorinated phenoxy group in the scaffold is a key structural feature that can influence the properties of the final derivatives, including their lipophilicity and potential biological interactions.

Current Research Trends in Halogenated Phenoxy Acid Derivatives

Research on halogenated phenoxy acid derivatives continues to be an active area, largely driven by their diverse biological activities. A significant focus of this research is in the field of agrochemicals, particularly herbicides. ontosight.ai Compounds like dichlorprop (B359615), or 2-(2,4-dichlorophenoxy)propanoic acid, are well-known chlorophenoxy herbicides used to control broadleaf weeds. wikipedia.org Research in this area often involves the synthesis and evaluation of new derivatives, including different esters and salts, to improve efficacy, selectivity, and environmental profiles. wikipedia.org

Beyond herbicidal activity, halogenated aromatic compounds are also investigated for other potential applications. For instance, the synthesis of novel esters and amides from related scaffolds is a common strategy in medicinal chemistry to explore new therapeutic agents. The introduction of halogen atoms into a molecule can significantly alter its pharmacokinetic and pharmacodynamic properties.

Recent studies have also focused on the synthesis of complex heterocyclic compounds derived from halogenated precursors. For example, a study detailed the synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives, which are known to possess a range of biological activities. researchgate.net While not directly starting from a phenoxypropanoyl chloride, this type of research illustrates the broader trend of using halogenated building blocks to create novel, biologically active molecules.

The environmental fate and degradation of halogenated phenoxy acids are also significant areas of research. Studies on the enantioselective degradation of chiral herbicides like dichlorprop by microorganisms contribute to a better understanding of their environmental impact. nih.govnih.gov

Properties

IUPAC Name |

2-(2,5-dichlorophenoxy)propanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl3O2/c1-5(9(12)13)14-8-4-6(10)2-3-7(8)11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBENOOQTUVKWRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)OC1=C(C=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2,5 Dichlorophenoxy Propanoyl Chloride and Its Analogs

Established Synthetic Routes from 2-(2,5-Dichlorophenoxy)propanoic Acid

The primary and most direct method for synthesizing 2-(2,5-Dichlorophenoxy)propanoyl chloride involves the conversion of the corresponding carboxylic acid, 2-(2,5-Dichlorophenoxy)propanoic acid. This transformation, known as acyl chlorination, replaces the hydroxyl (-OH) group of the carboxylic acid with a chlorine (-Cl) atom.

Acyl Chlorination Reactions using Thionyl Chloride and Phosphorous Halides

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. wikipedia.org Several common reagents are employed for this purpose, including thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). chemguide.co.uklibretexts.orgchemguide.co.uk

Thionyl Chloride (SOCl₂): This is often the reagent of choice for preparing acyl chlorides from carboxylic acids. masterorganicchemistry.com The reaction of 2-(2,5-Dichlorophenoxy)propanoic acid with thionyl chloride produces the desired acyl chloride, along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts. youtube.comyoutube.com A significant advantage of this method is that the byproducts are gases, which can be easily removed from the reaction mixture, simplifying the purification of the final product. wikipedia.orgyoutube.comwikipedia.org The reaction mechanism involves the carboxylic acid attacking the electrophilic sulfur atom of thionyl chloride, followed by a series of steps that ultimately eliminate SO₂ and HCl to form the stable acyl chloride. chemtube3d.com

Phosphorus Halides (PCl₅ and PCl₃): Phosphorus pentachloride (PCl₅) reacts with carboxylic acids at room temperature to yield the acyl chloride, phosphorus oxychloride (POCl₃), and hydrogen chloride. chemguide.co.ukyoutube.com The liquid POCl₃ byproduct must be separated from the acyl chloride, typically by fractional distillation. libretexts.org

Phosphorus trichloride (PCl₃) is another effective reagent. The reaction requires a 3:1 molar ratio of the carboxylic acid to PCl₃ and produces the acyl chloride and phosphorous acid (H₃PO₃). chemguide.co.uk Similar to the reaction with PCl₅, the product must be separated from the phosphorous acid byproduct. libretexts.org

| Reagent | Formula | Byproducts | Key Advantages/Disadvantages |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gaseous byproducts simplify purification. youtube.comwikipedia.org |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Solid reagent; liquid byproduct (POCl₃) requires separation. libretexts.org |

| Phosphorus Trichloride | PCl₃ | H₃PO₃ | Liquid reagent; requires 3:1 acid-to-reagent ratio; byproduct requires separation. chemguide.co.uk |

Alternative Acyl Chlorinating Agents and Catalytic Systems (e.g., Triphosgene with Phase Transfer Catalysts)

Beyond the classical reagents, other systems have been developed for acyl chlorination, offering milder conditions or different selectivities.

Triphosgene (Bis(trichloromethyl) carbonate): Triphosgene is a solid, crystalline compound that serves as a safer substitute for the highly toxic phosgene (B1210022) gas. researchgate.net It can be used to convert carboxylic acids and alcohols into their corresponding chlorides. researchgate.netorganic-chemistry.org The reaction with a carboxylic acid would generate the acyl chloride, with the byproducts being CO₂ and HCl. Triphosgene-based chlorinations can be promoted by amine bases like pyridine (B92270) or triethylamine. organic-chemistry.orgnih.gov These reactions are often high-yielding and can tolerate a wide range of sensitive functional groups. organic-chemistry.org

Catalytic Systems: The efficiency of chlorination reactions can be enhanced through catalysis. For instance, the reaction with thionyl chloride is often catalyzed by a small amount of dimethylformamide (DMF). wikipedia.org In the context of triphosgene, phase-transfer catalysts such as tetrabutylammonium (B224687) bromide (TBAB) have been used in related halogenation reactions, suggesting their potential applicability in the synthesis of acyl chlorides under biphasic conditions. nih.gov

Stereoselective Synthesis and Kinetic Resolution Approaches

The this compound molecule contains a stereocenter at the second carbon of the propanoyl chain. Therefore, it can exist as two enantiomers. The synthesis of enantiomerically pure forms of this compound requires stereoselective methods.

Strategies for Enantiomerically Pure this compound

The most straightforward strategy to obtain an enantiomerically pure acyl chloride is to start with an enantiomerically pure carboxylic acid. If a single enantiomer of 2-(2,5-Dichlorophenoxy)propanoic acid is available, it can be converted to the corresponding acyl chloride using standard chlorinating agents like thionyl chloride. This conversion typically proceeds with retention of configuration at the stereocenter. The challenge then lies in obtaining the enantiopure starting material, which can be achieved through methods like chiral resolution of the racemic acid or asymmetric synthesis.

Kinetic Resolution of Racemic 2-Aryloxy Propionyl Chlorides

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method relies on the differential reaction rates of the two enantiomers with a chiral, non-racemic reagent or catalyst. urfu.ru In the context of 2-aryloxy propionyl chlorides, acylative kinetic resolution has been studied extensively. urfu.ruresearchgate.net

The process involves reacting the racemic acyl chloride with a single enantiomer of a chiral amine. One enantiomer of the acyl chloride reacts faster with the chiral amine than the other, leading to the formation of a diastereomeric amide enriched in one configuration. The unreacted acyl chloride becomes enriched in the slower-reacting enantiomer. The effectiveness of the resolution is measured by the selectivity factor (s). researchgate.net A higher 's' value indicates better separation of the enantiomers.

For example, studies on the mutual kinetic resolution of racemic 2-aryloxy propionyl chlorides and racemic heterocyclic amines have shown that high selectivity factors can be achieved, allowing for the preparation of enantiomerically enriched 2-aryloxy propionic acids (after hydrolysis of the unreacted acyl chloride). urfu.ruresearchgate.net

| Acyl Chloride Analog | Chiral Amine | Selectivity Factor (s) | Outcome |

|---|---|---|---|

| 2-(4-Fluorophenoxy)propionyl chloride | (S)-3-Methylbenzoxazine | Up to 76 | Enantiomeric enrichment of unreacted acyl chloride and product amide. |

| 2-(2,6-Dichlorophenoxy)propionyl chloride | (S)-3-Methylbenzoxazine | High | Successful kinetic resolution leading to enantiopure derivatives. |

| 2-(4-Nitrophenoxy)propionyl chloride | (S)-3-Methylbenzoxazine | High | Demonstrates applicability to various substituted aryloxy propionyl chlorides. |

Asymmetric Catalysis in Phenoxypropanoyl Chloride Synthesis

Asymmetric catalysis aims to directly synthesize a chiral molecule in an enantiomerically enriched form by using a chiral catalyst. frontiersin.org While direct asymmetric catalytic synthesis of an acyl chloride is uncommon, this approach is highly relevant for the synthesis of the precursor, enantiomerically pure 2-(2,5-Dichlorophenoxy)propanoic acid.

Strategies could involve the asymmetric hydrogenation of a corresponding unsaturated precursor or the use of chiral phase-transfer catalysts in the alkylation of 2,5-dichlorophenol (B122974) with a suitable propionate (B1217596) derivative. Modern asymmetric catalysis encompasses a wide array of methodologies, including transition-metal catalysis, organocatalysis, and biocatalysis, any of which could potentially be adapted to create the chiral center found in the target molecule with high enantioselectivity. frontiersin.org Once the enantiopure acid is formed, it can be converted to the acyl chloride as previously described.

Reactivity Profile and Mechanistic Studies of 2 2,5 Dichlorophenoxy Propanoyl Chloride

Nucleophilic Acylation Reactions

The primary mode of reactivity for 2-(2,5-Dichlorophenoxy)propanoyl chloride is nucleophilic acyl substitution. The electron-withdrawing nature of both the chlorine atom and the adjacent carbonyl oxygen creates a significant partial positive charge on the carbonyl carbon, making it a prime target for nucleophiles. libretexts.org The reaction proceeds via a tetrahedral intermediate, which then collapses, expelling the chloride ion—an excellent leaving group—to yield the acylated product. libretexts.orgyoutube.com

Formation of Esters and Amides

This compound readily reacts with alcohols and phenols in a process known as alcoholysis to form the corresponding esters. libretexts.orglibretexts.org Similarly, it undergoes aminolysis with ammonia (B1221849), primary amines, or secondary amines to produce amides. libretexts.orgfishersci.itsavemyexams.com These reactions are typically rapid and often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct that is formed. libretexts.org

The synthesis of amides from related 2-aryloxy propionyl chlorides has been studied extensively, particularly in the context of kinetic resolution, where chiral amines are used to selectively acylate one enantiomer of the racemic acyl chloride, demonstrating the utility of this reaction in stereoselective synthesis. urfu.ru

Table 1: Examples of Nucleophilic Acylation Reactions

| Nucleophile (Nu-H) | Reagent Class | Product Class | General Product Structure |

|---|---|---|---|

| R'-OH | Alcohol | Ester | 2-(2,5-Dichlorophenoxy)propanoate |

| Ar-OH | Phenol (B47542) | Ester | 2-(2,5-Dichlorophenoxy)propanoate |

| NH₃ | Ammonia | Primary Amide | 2-(2,5-Dichlorophenoxy)propanamide |

| R'-NH₂ | Primary Amine | Secondary Amide | N-Substituted-2-(2,5-Dichlorophenoxy)propanamide |

Reactions with other Nucleophiles in Organic Synthesis

Beyond ester and amide formation, this compound engages in reactions with a variety of other nucleophiles.

Hydrolysis: Reaction with water leads to the formation of the parent carboxylic acid, 2-(2,5-Dichlorophenoxy)propanoic acid. This reaction is typically rapid and is why acyl chlorides must be protected from moisture. libretexts.orgchemistrysteps.com

Reaction with Carboxylates: Acylation of a carboxylate salt with this compound yields a carboxylic anhydride. This method can be used to prepare both symmetrical and mixed anhydrides. libretexts.orgchemistrysteps.com

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, the acyl chloride can acylate aromatic rings, forming a new carbon-carbon bond and producing a ketone.

Reactions with Organometallic Reagents: Stronger, "hard" nucleophiles like Grignard reagents (R-MgBr) typically add twice to acyl chlorides, first forming a ketone which is then immediately attacked by a second equivalent of the Grignard reagent to yield a tertiary alcohol after workup. pearson.com In contrast, "softer" nucleophiles like Gilman reagents (organocuprates, R₂CuLi) are less reactive and will typically add only once, allowing for the synthesis of ketones. chemistrysteps.com

Investigation of Reaction Kinetics and Thermodynamics

The kinetics of nucleophilic acylation reactions involving this compound are central to understanding its reactivity and selectivity. Studies on the kinetic resolution of racemic 2-aryloxy propionyl chlorides, a class to which this compound belongs, provide significant insight. urfu.ru In these processes, a chiral nucleophile (such as an enantiopure amine) reacts at different rates with the two enantiomers of the racemic acyl chloride. urfu.ru This difference in reaction rates (k_R vs. k_S) allows for the separation of the enantiomers, with one being converted into a diastereomeric product and the other remaining as the unreacted acyl chloride. urfu.ru The selectivity factor (s = k_fast / k_slow) is a measure of the efficiency of the resolution.

While comprehensive thermodynamic data such as the enthalpy and entropy of reaction for this compound are not widely published, the reactions are generally exothermic due to the formation of stable ester or amide bonds and the liberation of HCl. Theoretical studies on the related 2,4-Dichlorophenoxyacetic acid have explored bond dissociation energies (BDEs), providing foundational data that can inform the understanding of the compound's stability and potential reaction pathways under various conditions. researchgate.netscispace.com

Table 2: Factors Influencing Reaction Kinetics

| Factor | Influence on Reaction Rate | Rationale |

|---|---|---|

| Nucleophilicity | Stronger nucleophiles react faster. | A more electron-rich or less sterically hindered nucleophile will attack the electrophilic carbonyl carbon more readily. |

| Steric Hindrance | Increased steric bulk on the nucleophile or acyl chloride decreases the rate. | Hindrance makes it more difficult for the nucleophile to approach the reaction center, raising the activation energy of the transition state. |

| Solvent Polarity | Polar aprotic solvents can accelerate the reaction. | Solvents like acetonitrile (B52724) or DMF can stabilize the charged tetrahedral intermediate, lowering the activation energy. |

| Leaving Group Ability | Better leaving groups increase the rate of the second (elimination) step. | Chloride (Cl⁻) is an excellent leaving group, contributing to the high reactivity of acyl chlorides. youtube.com |

Computational Chemistry in Reaction Mechanism Elucidation

Computational methods serve as powerful tools for investigating the reaction mechanisms of acyl chlorides at a molecular level, providing details that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) Studies of Transition States

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly effective for locating and calculating the energies of ground states and transition states. For reactions involving 2-aryloxy propionyl chlorides, DFT-based simulations have been successfully used to model the transition states of acylation reactions. urfu.ru

These studies can elucidate the origins of stereoselectivity in kinetic resolutions by comparing the activation energies of the competing diastereomeric transition states. By calculating the geometries and energies of the transition state structures for the reaction of a chiral amine with both the (R)- and (S)-enantiomers of the acyl chloride, researchers can predict which diastereomeric product will form faster and with what degree of selectivity. urfu.ru This theoretical insight is invaluable for designing more efficient and selective synthetic methods. Similar DFT approaches have been applied to related dichlorophenoxy compounds to understand their structure, stability, and reactivity. scispace.comresearchgate.net

Molecular Dynamics Simulations for Reaction Pathways

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of the reaction process. While specific MD studies on this compound were not identified, this methodology is well-suited for elucidating its reaction pathways.

An MD simulation could be employed to map the entire trajectory of a nucleophilic acyl substitution reaction. This would involve simulating the approach of a nucleophile (e.g., an alcohol or amine) to the acyl chloride. The simulation could track the formation of the initial encounter complex, the nucleophilic attack on the carbonyl carbon leading to the tetrahedral intermediate, and the final step of chloride ion elimination. Such simulations can provide crucial information on the role of the solvent, the conformational changes during the reaction, and the lifetime of intermediates, offering a more complete and dynamic understanding of the reaction mechanism than static transition state calculations alone.

Advanced Applications in Organic Synthesis and Agrochemical Development

Precursor for Biologically Active Molecules

The dichlorophenoxy structural motif is a key component in a range of biologically active compounds. The reactivity of the propanoyl chloride group allows for its facile incorporation into larger molecular frameworks through reactions such as esterification and amidation.

Synthesis of Agrochemicals: Herbicides, Insecticides, and Fungicides

While direct synthesis examples for herbicides, insecticides, and fungicides using 2-(2,5-Dichlorophenoxy)propanoyl chloride are not extensively detailed in readily available literature, its structural similarity to key agrochemical precursors is significant. The closely related compound, 2-(2,4-dichlorophenoxy)propionic acid (Dichlorprop), is a well-known phenoxy herbicide used for controlling broadleaf weeds. wikipedia.orggoogle.comresearchgate.net The synthesis of such herbicides often involves the reaction of a chlorinated phenol (B47542) with a derivative of propionic acid. google.comresearchgate.net The acyl chloride functionality of this compound makes it a highly reactive precursor for creating ester and amide derivatives, which are common structures in modern pesticides.

The development of novel agrochemicals often involves the synthesis and screening of a library of related compounds. For instance, new fungicidal compounds are frequently designed around heterocyclic cores, such as triazoles, which are synthesized by reacting suitable precursors. nih.govgoogle.comscielo.brjocpr.com Similarly, the synthesis of various insecticides is based on the modification of core structures to enhance efficacy and spectrum of activity. The reactive nature of this compound would allow for its attachment to various scaffolds to generate new candidate molecules for herbicidal, insecticidal, or fungicidal activity screening.

| Agrochemical Class | Potential Synthetic Application of this compound | Related Compounds |

| Herbicides | Precursor for the synthesis of phenoxy herbicide analogs through esterification or amidation reactions. | Dichlorprop (B359615) wikipedia.org, 2,4-D mt.govwikipedia.orgcdc.govorst.edumda.state.mn.us |

| Insecticides | Building block for creating novel insecticide candidates by incorporating the dichlorophenoxy moiety. | Pyrethroids, Neonicotinoids |

| Fungicides | Intermediate for synthesizing potential fungicides, possibly through reaction with nitrogen-containing heterocycles. | Triazole fungicides nih.govgoogle.comscielo.brjocpr.com |

Intermediates for Advanced Pharmaceutical Scaffolds

The dichlorophenoxy moiety is also present in some pharmaceutical compounds. While specific examples of this compound as a direct intermediate in the synthesis of advanced pharmaceutical scaffolds are not prominent in the literature, its potential can be inferred from the synthesis of related drug molecules. For example, the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) often involves the creation of arylpropionic acid derivatives. nih.govekb.egnih.govekb.eg The reactive acyl chloride group of this compound could be utilized to form amide or ester linkages with other complex molecules, a common strategy in the development of new drug candidates. The synthesis of antiviral agents also frequently involves the construction of complex heterocyclic systems where reactive intermediates are crucial. frontiersin.orgnih.gov

Building Blocks for Complex Natural Product Analogs

Natural products are a significant source of inspiration for the development of new drugs and other biologically active molecules. nih.govrsc.org The synthesis of natural product analogs, which are structurally similar but modified versions of the natural compounds, is a key strategy in medicinal chemistry to improve activity, selectivity, and pharmacokinetic properties. mdpi.com While there are no specific documented instances of this compound being used in the synthesis of complex natural product analogs, its potential as a building block is noteworthy. Its dichlorophenoxy group could be incorporated into a larger, more complex molecule to mimic or modify the activity of a natural product. For example, many marine natural products possess unique halogenated structures with potent biological activities. nih.govnih.govmdpi.com The synthesis of analogs of such compounds could potentially utilize this compound to introduce a specific chlorinated aromatic fragment.

Role in Polymer Chemistry and Materials Science

The reactivity of the acyl chloride group also lends itself to applications in polymer science, particularly in the initiation of polymerization reactions and the chemical modification of existing polymer surfaces.

Macroinitiator Development in Controlled Polymerization Techniques

Controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), allow for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. cmu.educmu.edu The initiation of these polymerizations often requires a specific initiator molecule. While α,α-dichlorotoluene has been studied as an initiator for the ATRP of styrene, the use of this compound as a macroinitiator is a plausible extension. cmu.eduresearchgate.net By first reacting the acyl chloride with a molecule containing a hydroxyl or amine group, a new molecule with an initiation site for ATRP can be created. This would enable the synthesis of block copolymers where one block has a defined structure derived from the dichlorophenoxy moiety.

Chemical Modification of Polymeric Substrates

The surface properties of polymers can be tailored for specific applications through chemical modification. The acyl chloride group of this compound can readily react with functional groups present on the surface of a polymer, such as hydroxyl groups on cellulose (B213188) or amine groups on other polymers. researchgate.netpsu.edumdpi.comnih.govresearchgate.net This grafting of the dichlorophenoxy moiety onto a polymer surface can alter its properties, such as hydrophobicity, biocompatibility, or adhesion. For example, the functionalization of cellulose nanocrystals with various chemical groups is an active area of research to create new materials with enhanced properties. researchgate.netpsu.edunih.govresearchgate.net

| Application Area | Specific Role of this compound | Relevant Techniques/Concepts |

| Macroinitiator Development | Potential to be converted into an initiator for controlled polymerization. | Atom Transfer Radical Polymerization (ATRP) cmu.educmu.edursc.org, Block Copolymers |

| Polymer Surface Modification | Grafting agent to alter the surface properties of polymers. | Surface Functionalization mdpi.comnih.gov, Grafting onto polymers psu.eduresearchgate.net |

Intermediate Derivatization Methodologies (IDM) in Agrochemical Discovery

Intermediate Derivatization Methodologies (IDM) represent a rational and efficient strategy in the quest for new active ingredients for agrochemicals. This approach leverages a common chemical intermediate, such as this compound, as a scaffold. By systematically reacting this intermediate with a diverse range of chemical building blocks, a library of structurally related but distinct compounds can be rapidly synthesized. These compound libraries are then screened for biological activity, allowing for the identification of new lead structures with potential herbicidal, fungicidal, or insecticidal properties.

The core principle of IDM is to explore a defined chemical space around a privileged core structure. In the case of this compound, the dichlorophenoxy propionic acid moiety is a well-established pharmacophore in the realm of herbicides, particularly those with an auxinic mode of action. The acyl chloride functionality of this intermediate provides a reactive handle for a variety of nucleophilic substitution reactions, enabling the facile introduction of diverse functional groups and molecular fragments.

This strategy offers several advantages over traditional high-throughput screening of random compound collections. By starting with an intermediate that already contains a known bioactive substructure, the probability of discovering new compounds with the desired biological activity is significantly increased. Furthermore, the systematic nature of IDM allows for the establishment of clear structure-activity relationships (SAR), providing valuable insights for further optimization of the lead compounds.

The application of this compound in IDM programs involves its reaction with various classes of nucleophiles to generate a range of derivatives. Key examples of these derivatizations include the formation of esters, amides, and other related compounds.

Ester Derivatives: The reaction of this compound with a wide array of alcohols and phenols yields a corresponding library of esters. The structural diversity of the alcohol or phenol component can significantly influence the physicochemical properties and biological activity of the resulting ester. For instance, variations in the alkyl chain length, branching, or the presence of additional functional groups in the alcohol can impact factors such as lipophilicity, which in turn affects the uptake and translocation of the compound within the target weed species.

Amide Derivatives: Similarly, reacting this compound with a diverse set of primary and secondary amines leads to the formation of a library of amides. The nature of the substituents on the amine nitrogen atom introduces a high degree of structural variability. This allows for the exploration of a broad chemical space and the potential to fine-tune the biological activity and selectivity of the resulting amide derivatives.

The following tables summarize hypothetical research findings from an IDM program utilizing this compound, illustrating the impact of structural modifications on herbicidal activity against common weed species.

Table 1: Herbicidal Activity of Ester Derivatives of 2-(2,5-Dichlorophenoxy)propionic Acid

| Derivative | R Group (Ester) | Herbicidal Activity (%) against Avena fatua (Wild Oat) at 100 g/ha | Herbicidal Activity (%) against Amaranthus retroflexus (Redroot Pigweed) at 100 g/ha |

|---|---|---|---|

| 1a | -CH₃ (Methyl) | 65 | 75 |

| 1b | -CH₂CH₃ (Ethyl) | 70 | 80 |

| 1c | -CH(CH₃)₂ (Isopropyl) | 75 | 85 |

| 1d | -CH₂CH₂CH₂CH₃ (n-Butyl) | 80 | 90 |

| 1e | -C₆H₅ (Phenyl) | 50 | 60 |

Table 2: Herbicidal Activity of Amide Derivatives of 2-(2,5-Dichlorophenoxy)propionic Acid

| Derivative | R¹ Group (Amide) | R² Group (Amide) | Herbicidal Activity (%) against Setaria viridis (Green Foxtail) at 100 g/ha | Herbicidal Activity (%) against Chenopodium album (Common Lambsquarters) at 100 g/ha |

|---|---|---|---|---|

| 2a | H | -CH₂CH₃ (Ethyl) | 78 | 88 |

| 2b | H | -CH₂C₆H₅ (Benzyl) | 85 | 92 |

| 2c | -CH₃ | -CH₃ (Dimethyl) | 60 | 70 |

| 2d | H | -C₄H₉ (n-Butyl) | 82 | 90 |

| 2e | H | -c-C₆H₁₁ (Cyclohexyl) | 88 | 95 |

The data presented in these tables, while illustrative, showcases the core principle of IDM. By systematically modifying the ester and amide functionalities, researchers can identify derivatives with enhanced herbicidal activity against specific weed species. For example, the trend in Table 1 suggests that increasing the alkyl chain length of the ester from methyl to n-butyl leads to a corresponding increase in herbicidal efficacy against both wild oat and redroot pigweed. In Table 2, the N-benzyl and N-cyclohexyl amide derivatives demonstrate high levels of activity, indicating that the introduction of specific cyclic and aromatic moieties can be beneficial for herbicidal potency. This systematic approach allows for the rapid identification of promising lead candidates for further development in the agrochemical pipeline.

Analytical Methodologies for Identification and Quantification in Research Contexts

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental to separating 2-(2,5-Dichlorophenoxy)propanoyl chloride from starting materials, byproducts, and impurities. These techniques provide essential data on the purity and concentration of the target analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. The volatility of the compound allows for its effective analysis by GC, while MS provides definitive identification.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. The gaseous analytes are then carried by an inert gas through a capillary column. For compounds like chlorinated phenoxy derivatives, a non-polar or mid-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., RTX-5MS), is commonly employed. rsc.org The separation is based on the differential partitioning of the compounds between the mobile and stationary phases.

The temperature of the GC oven is programmed to increase over time, which allows for the sequential elution of compounds based on their boiling points and interactions with the column. A typical temperature program might start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 300°C) to ensure the elution of all components. rsc.org

As the separated compounds exit the column, they enter the mass spectrometer. In the ion source, they are typically ionized by electron impact (EI), which causes the molecules to fragment in a reproducible manner. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. This mass spectrum serves as a chemical fingerprint, allowing for unambiguous identification. GC-MS is particularly useful for monitoring the disappearance of starting materials and the appearance of the acyl chloride product during synthesis. rsc.org

Table 1: Typical GC-MS Parameters for Analysis of Related Chlorinated Compounds

| Parameter | Typical Setting |

|---|---|

| Column | RTX-5MS (30 m x 0.25 mm x 0.25 µm) or similar |

| Carrier Gas | Helium |

| Injector Temperature | 280°C |

| Oven Program | Initial 50°C (1 min hold), ramp at 25°C/min to 300°C (3 min hold) rsc.org |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| MS Detector | Quadrupole |

| Ion Source Temp. | 200°C |

| Scan Range | 50-400 m/z rsc.org |

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound, particularly for samples where the analyte is not suitable for GC or when derivatization is not desired. nih.gov While acyl chlorides are reactive and can hydrolyze in the presence of protic solvents, HPLC analysis is often performed on the corresponding carboxylic acid, 2-(2,5-Dichlorophenoxy)propanoic acid, which is the parent compound for many herbicides.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. nih.gov Separation is achieved on a non-polar stationary phase, typically a C18 (octadecyl-silane) column, with a polar mobile phase. tandfonline.com The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. tandfonline.comcipac.org Adjusting the pH of the mobile phase with an acid like formic acid or a phosphate (B84403) buffer is critical for achieving good peak shape and retention for acidic analytes like the corresponding carboxylic acid. nih.govplos.org

Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring in the molecule absorbs UV light. The detection wavelength is typically set around 230 nm or 280 nm to maximize sensitivity. tandfonline.comcipac.org For more sensitive and selective analysis, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS). This approach allows for the detection of trace levels of the compound and its related products in complex matrices. nih.govresearchgate.net

Table 2: Example HPLC Conditions for Analysis of Related Phenoxy Herbicides

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | LichroSpher RP select B (C18) tandfonline.com | µBondapak C18 cipac.org |

| Mobile Phase | Methanol / Phosphate Buffer (pH 2.5) / Propanol (50/42/8, v/v/v) tandfonline.com | Methanol / Acetate Buffer (45/55, v/v) cipac.org |

| Flow Rate | 1.0 mL/min nih.gov | Not Specified |

| Detection | UV at 230 nm tandfonline.com | UV at 280 nm cipac.org |

| Temperature | Room Temperature nih.gov | Not Specified |

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound, providing detailed information about its molecular framework, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton. The aromatic region would display signals for the three protons on the dichlorophenyl ring. Due to their different chemical environments, they would appear as complex multiplets or distinct doublets and a doublet of doublets between 6.8 and 7.4 ppm. The proton on the carbon adjacent to the acyl chloride (the methine proton) would likely appear as a quartet, due to coupling with the three protons of the neighboring methyl group. This quartet would be shifted downfield (likely in the 4.8-5.0 ppm range) because of the electron-withdrawing effects of the oxygen and the acyl chloride group. The methyl group protons would appear as a doublet further upfield (around 1.7-1.9 ppm), resulting from coupling to the single methine proton.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. The spectrum for this compound would be expected to show nine distinct signals. The carbonyl carbon of the acyl chloride is highly deshielded and would appear at the lowest field, typically in the range of 170-175 ppm. The carbons of the aromatic ring would produce signals between approximately 115 and 155 ppm, with the carbons directly attached to chlorine and oxygen showing distinct chemical shifts. The methine carbon attached to the oxygen would be found around 70-80 ppm, while the methyl carbon would resonate at the highest field, typically around 15-20 ppm. mdpi.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Group | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Aromatic CH | 6.8 - 7.4 | m | 115 - 135 |

| Aromatic C-Cl | - | - | 125 - 130 |

| Aromatic C-O | - | - | 150 - 155 |

| CH | 4.8 - 5.0 | q | 70 - 80 |

| CH₃ | 1.7 - 1.9 | d | 15 - 20 |

| C=O | - | - | 170 - 175 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For this compound (C₉H₇Cl₃O₂), the molecular weight is 253.51 g/mol . nih.govavantorsciences.com

The mass spectrum would show a molecular ion peak cluster [M]⁺. A key feature of this cluster would be the characteristic isotopic pattern of three chlorine atoms. The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, exist in a natural abundance ratio of approximately 3:1. This results in a distinctive pattern of peaks for any chlorine-containing fragment, allowing for easy identification.

The fragmentation pattern under electron ionization would likely involve the loss of a chlorine radical from the acyl chloride group to give an [M-Cl]⁺ ion, followed by the loss of carbon monoxide to form a secondary carbocation. Another prominent fragmentation pathway would be the cleavage of the ether bond, leading to the formation of a dichlorophenoxy radical and a propanoyl cation, or the formation of a dichlorophenoxide ion. The base peak in the spectrum of the related compound 2-(2,4-dichlorophenoxy)propanoic acid is often the dichlorophenoxy fragment. nist.gov

Table 4: Expected Key Ions in the Mass Spectrum of this compound

| m/z Value | Identity | Notes |

|---|---|---|

| 252 / 254 / 256 / 258 | [C₉H₇Cl₃O₂]⁺ (Molecular Ion) | Isotopic cluster due to 3 Cl atoms |

| 217 / 219 / 221 | [M-Cl]⁺ | Loss of a chlorine atom |

| 189 / 191 / 193 | [M-Cl-CO]⁺ | Subsequent loss of carbon monoxide |

| 161 / 163 / 165 | [C₆H₃Cl₂O]⁺ | Dichlorophenoxy fragment |

| 57 | [C₃H₅O]⁺ | Propanoyl fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit several characteristic absorption bands.

The most prominent feature would be a strong, sharp absorption band for the carbonyl (C=O) stretching of the acyl chloride group, which is expected to appear at a high wavenumber, typically in the range of 1785-1815 cm⁻¹. This high frequency is characteristic of acyl chlorides. Other significant absorptions would include C-O stretching from the ether linkage around 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric). The presence of the aromatic ring would be confirmed by C=C stretching vibrations in the 1475-1600 cm⁻¹ region and aromatic C-H stretching just above 3000 cm⁻¹. Finally, the C-Cl stretching vibrations from the dichlorinated ring would appear in the fingerprint region, typically below 850 cm⁻¹.

Table 5: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3030 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Acyl Chloride C=O Stretch | 1785 - 1815 | Strong, Sharp |

| Aromatic C=C Stretch | 1475 - 1600 | Medium to Weak |

| Asymmetric C-O-C Stretch | 1230 - 1270 | Strong |

| Symmetric C-O-C Stretch | 1020 - 1075 | Strong |

| C-Cl Stretch | < 850 | Strong |

Development of Novel Analytical Approaches for Trace Analysis in Environmental Studies

While no specific novel methods for This compound are documented, the evolution of analytical techniques for the broader class of chlorophenoxy herbicides points to several key areas of development. These advancements aim to enhance sensitivity, selectivity, and efficiency for monitoring these compounds at trace levels in complex environmental samples such as water, soil, and air.

Modern analytical strategies for related compounds like Dichlorprop (B359615) have largely moved towards chromatographic methods coupled with mass spectrometry, which offer high degrees of certainty in both identification and quantification.

Key Developmental Areas for Related Compounds:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become a primary technique for the analysis of phenoxy acid herbicides. nih.gov It provides excellent sensitivity and selectivity, allowing for the direct analysis of water samples with minimal preparation. For soil and other solid matrices, advanced extraction techniques are paired with LC-MS/MS. The development in this area focuses on more efficient sample cleanup, faster analysis times, and the ability to detect a wider range of related compounds in a single run.

Gas Chromatography-Mass Spectrometry (GC/MS): GC/MS is another powerful tool, particularly for volatile or semi-volatile compounds. epa.gov For non-volatile compounds like phenoxy acids, a derivatization step, such as methylation, is typically required to make them suitable for GC analysis. epa.gov Novel approaches in this area might involve the development of new, more efficient derivatizing agents or automated derivatization procedures to improve throughput and reproducibility.

Advanced Sample Preparation Techniques: The accuracy of trace analysis heavily relies on the sample preparation step. Innovations focus on moving away from time-consuming and solvent-intensive methods like liquid-liquid extraction.

Solid-Phase Extraction (SPE): This technique is widely used to extract and concentrate analytes from liquid samples. epa.govepa.gov Development is geared towards new sorbent materials with higher selectivity for target compounds, leading to cleaner extracts and lower detection limits.

Large-Volume Injection (LVI): For aqueous samples, LVI coupled with LC-MS is an emerging approach that challenges the necessity of traditional SPE. nih.gov By directly injecting a larger volume of the sample, this method can reduce sample preparation time and potential for analyte loss. nih.gov

High-Resolution Mass Spectrometry (HRMS): The use of HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, allows for the highly accurate mass measurement of analytes. This capability enhances the confident identification of target compounds and can help in the characterization of unknown transformation products in environmental samples.

Immunoassays: These methods offer a rapid and potentially portable screening tool. nih.gov A flow immunoassay method developed for the related compound 2,4-dichlorophenoxyacetic acid (2,4-D) demonstrates the potential for high-throughput analysis of environmental water samples. nih.gov Development in this area could lead to highly specific antibody-based sensors for on-site monitoring.

The table below summarizes the limits of quantification (LOQ) achieved for the related compound Dichlorprop in various environmental matrices using established advanced analytical methods, illustrating the sensitivity of current technologies.

| Analytical Method | Environmental Matrix | Limit of Quantification (LOQ) |

| LC-MS/MS | Water | 0.01 µg/L |

| LC-MS/MS | Soil | 0.01 mg/kg |

| LC-MS/MS | Air | 0.278 µg/m³ |

This data is for Dichlorprop and its salts and is presented as an illustration of the capabilities of modern analytical techniques for structurally related compounds. nih.gov

Further research would be necessary to adapt and validate these novel approaches specifically for the trace analysis of this compound in environmental studies.

Advanced Computational Studies and Structure Activity Relationship Sar Exploration

Molecular Docking and Ligand-Protein Interaction Analysis (e.g., Enzyme Inhibitors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how a small molecule, or ligand, might interact with a protein's active site. While specific molecular docking studies on 2-(2,5-Dichlorophenoxy)propanoyl chloride are not extensively documented in publicly available literature, insights can be drawn from studies on structurally related compounds, such as derivatives of 2,4-dichlorophenoxyacetic acid.

Research has shown that derivatives of 2-(2,4-dichlorophenoxy)acetic acid can act as anti-inflammatory agents by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. mdpi.comresearchgate.net In one such study, a series of newly synthesized compounds were evaluated for their ability to inhibit COX-2 through molecular docking. The findings indicated that these compounds could effectively interact with the active site of the enzyme, with binding energies suggesting a stronger interaction than the parent 2,4-dichlorophenoxyacetic acid. mdpi.com Key interactions often involve hydrogen bonding and hydrophobic interactions with amino acid residues within the enzyme's active site.

For this compound, a hypothetical docking study against a relevant enzyme, for instance, one involved in plant growth regulation or a target for herbicidal action, would involve preparing the 3D structure of the compound and the target protein. The docking simulation would then predict the most stable binding pose and calculate a docking score, which is an estimation of the binding affinity. The analysis of the ligand-protein interactions at the atomic level would reveal which parts of the molecule are crucial for binding, thus providing a rationale for its potential biological activity.

Table 1: Hypothetical Molecular Docking Parameters for this compound against a Putative Enzyme Target

| Parameter | Description |

| Target Protein | A selected enzyme, e.g., a plant auxin-binding protein or a metabolic enzyme. |

| Ligand Preparation | Generation of the 3D structure of this compound, energy minimization. |

| Docking Software | AutoDock, Glide, GOLD, or similar programs. |

| Binding Site Definition | Identification of the active or allosteric site on the target protein. |

| Predicted Binding Energy | A quantitative score (e.g., in kcal/mol) indicating the strength of the interaction. |

| Key Interactions | Analysis of hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com These models are invaluable for predicting the activity of newly designed molecules without the need for their synthesis and testing, thereby saving time and resources. The development of a QSAR model involves several key steps: compiling a dataset of compounds with known activities, calculating molecular descriptors for these compounds, building a mathematical relationship between the descriptors and the activity, and validating the model's predictive power. mdpi.com

For this compound, a QSAR study could be initiated to design novel derivatives with enhanced herbicidal activity, for example. A series of analogs would be synthesized, and their biological activity (e.g., inhibition of plant growth) would be measured. A wide range of molecular descriptors, including electronic, steric, and hydrophobic parameters, would then be calculated for each analog. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be employed to build the QSAR model.

A study on the herbicidal activity of O,O-dialkyl-1-phenoxy-acetoxy-1-methylphosphonate analogues utilized 2D-QSAR and Hologram QSAR (HQSAR) methods to elucidate the relationship between their structure and activity. researchgate.net The results from such models can provide a quantitative understanding of how different substituents and structural features influence the desired biological effect. For instance, the atomic contribution maps from HQSAR can highlight which fragments of the molecule are positively or negatively correlated with the activity, guiding the design of more potent derivatives. researchgate.net

Table 2: Key Components of a QSAR Study for Derivatives of this compound

| Component | Description |

| Dataset | A collection of derivatives with experimentally determined biological activities (e.g., herbicidal IC50 values). |

| Molecular Descriptors | Physicochemical properties calculated from the 2D or 3D structure of the molecules (e.g., logP, molar refractivity, electronic parameters). |

| Statistical Method | The algorithm used to build the model (e.g., MLR, PLS, Support Vector Machines). |

| Model Validation | Internal and external validation techniques to assess the robustness and predictive ability of the model (e.g., leave-one-out cross-validation, prediction for a test set). |

| Interpretation | Understanding the relationship between the selected descriptors and the biological activity to guide the design of new compounds. |

In Silico Prediction of Reactivity and Synthetic Feasibility

The reactivity of a chemical compound is a fundamental property that dictates its stability and how it will behave in a chemical reaction. For this compound, the presence of the acyl chloride functional group suggests high reactivity, particularly towards nucleophiles. rsc.orgnih.gov Computational chemistry offers various methods to predict the reactivity of molecules in silico.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to compute various electronic properties that are indicative of reactivity. nih.gov For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's ability to donate or accept electrons. A low LUMO energy for this compound would indicate its susceptibility to nucleophilic attack at the carbonyl carbon. Furthermore, calculating the electrostatic potential map can reveal the electron-rich and electron-deficient regions of the molecule, highlighting the most probable sites for reaction.

Computational tools can also aid in predicting the feasibility of synthetic routes. Retrosynthetic analysis software can suggest potential starting materials and reaction pathways for the synthesis of this compound and its derivatives. By evaluating the thermodynamics and kinetics of proposed reaction steps through computational methods, chemists can prioritize synthetic strategies that are more likely to be successful in the laboratory. For example, predicting the activation energies for different reaction pathways can help in selecting the most efficient synthetic route.

Table 3: Computational Parameters for Reactivity and Synthetic Feasibility Prediction

| Parameter | Computational Method | Information Gained |

| HOMO-LUMO Gap | DFT Calculations | Insight into chemical reactivity and stability. |

| Electrostatic Potential Map | DFT Calculations | Identification of electrophilic and nucleophilic sites. |

| Reaction Enthalpy and Activation Energy | Quantum Mechanics | Prediction of reaction thermodynamics and kinetics. |

| Retrosynthetic Pathways | Retrosynthesis Software | Identification of potential synthetic routes and starting materials. |

Chirality and Stereochemical Considerations in Computational Modeling

This compound possesses a chiral center at the second carbon of the propanoyl chain, meaning it can exist as two enantiomers (R and S). It is well-established in biology that enantiomers of a chiral molecule can exhibit significantly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

Computational modeling is crucial for understanding the implications of chirality. When performing molecular docking studies, for example, it is essential to model both the R- and S-enantiomers of this compound separately. The docking simulations may reveal that one enantiomer fits better into the binding site of a target protein, leading to a stronger interaction and higher biological activity.

Studies on the related chiral herbicide dichlorprop (B359615) ((RS)-2-(2,4-dichlorophenoxy)propanoic acid) have demonstrated the importance of stereochemistry. For instance, the bacterium Sphingomonas herbicidovorans MH has been shown to preferentially degrade the (S)-enantiomer over the (R)-enantiomer. nih.gov This enantioselective degradation is attributed to the presence of specific uptake systems and enzymes that are stereoselective. nih.gov

Computational models can help to rationalize such experimental observations. By modeling the interaction of both enantiomers with the active site of the degrading enzyme, it might be possible to explain the molecular basis for the observed enantioselectivity. Furthermore, when developing QSAR models for chiral compounds, it is often necessary to use 3D-QSAR methods that can account for the different spatial arrangements of the atoms in the enantiomers.

Table 4: Chirality in Computational Modeling of this compound

| Aspect | Computational Approach | Rationale |

| Biological Activity | Separate molecular docking of R- and S-enantiomers. | To predict if one enantiomer has a higher affinity for the biological target. |

| Metabolism/Degradation | Modeling the interaction of each enantiomer with relevant enzymes. | To understand the basis of enantioselective metabolism or environmental degradation. |

| QSAR | Use of 3D-QSAR methods (e.g., CoMFA, CoMSIA). | To incorporate the three-dimensional structure and stereochemistry into the activity prediction. |

Q & A

Q. Q1. What are the standard synthetic routes for 2-(2,5-dichlorophenoxy)propanoyl chloride, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via the reaction of 2-(2,5-dichlorophenoxy)propanoic acid with thionyl chloride (SOCl₂). Key steps include:

- Reagent Purity : Use anhydrous SOCl₂ to avoid hydrolysis side reactions.

- Temperature Control : Maintain 50–70°C to balance reactivity and minimize decomposition.

- Catalytic Additives : A catalytic amount of dimethylformamide (DMF) can accelerate acylation .

- Workup : Remove excess SOCl₂ under reduced pressure and purify via distillation or recrystallization.

Note : Substituent positions (2,5-dichloro vs. 2,4-dichloro analogs) may alter reactivity; monitor by TLC or NMR to confirm product identity.

Q. Q2. What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

- FT-IR : Confirm acyl chloride C=O stretch (~1800 cm⁻¹) and absence of carboxylic acid O-H (~2500–3500 cm⁻¹).

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for dichlorophenoxy) and the propanoyl chloride backbone (e.g., CH₃ at δ 1.5–2.0 ppm).

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks matching the molecular weight (C₉H₆Cl₃O₂: ~268.5 g/mol).

- Elemental Analysis : Verify Cl content (theoretical ~39.5%) .

Q. Q3. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- Storage : Store in sealed, moisture-free containers under inert gas (N₂/Ar) to prevent hydrolysis. Avoid contact with oxidizing agents (e.g., peroxides, chlorates) .

- PPE : Use acid-resistant gloves, goggles, and a fume hood.

- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite).

- Waste Disposal : Hydrolyze residual acyl chloride with ice-cold water in a controlled setting before disposal .

Advanced Research Questions

Q. Q4. How does the electron-withdrawing effect of chlorine substituents influence the reactivity of this compound in nucleophilic acyl substitutions?

Methodological Answer: The 2,5-dichloro groups on the phenoxy ring enhance the electrophilicity of the carbonyl carbon via resonance and inductive effects:

- Kinetic Studies : Compare reaction rates with amines/alcohols versus non-chlorinated analogs.

- Computational Analysis : Use DFT calculations (e.g., Gaussian) to map electron density on the carbonyl carbon.

- Steric Effects : The 2,5-substitution pattern may reduce steric hindrance compared to 2,4-isomers, favoring nucleophilic attack .

Q. Q5. How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:

- Parameter Screening : Systematically vary reaction time, temperature, and SOCl₂ stoichiometry using a Design of Experiments (DoE) approach.

- Byproduct Analysis : Use GC-MS or HPLC to identify side products (e.g., dimerization or redox byproducts, as seen in analogous systems ).

- Moisture Control : Trace water can hydrolyze the acyl chloride; employ Karl Fischer titration to quantify moisture in reagents.

Q. Q6. What strategies improve the compound’s stability during long-term storage or under reactive conditions?

Methodological Answer:

- Stabilizers : Add stabilizers like hydroquinone or BHT to inhibit radical-mediated decomposition.

- Temperature : Store at –20°C in amber vials to reduce thermal/photo-degradation.

- Compatibility Testing : Test material compatibility with storage containers (e.g., glass vs. PTFE-lined caps) via accelerated aging studies .

Q. Q7. How can researchers investigate the compound’s physicochemical properties (e.g., solubility, conductivity) in diverse solvent systems?

Methodological Answer:

- Solubility Screening : Use shake-flask method with HPLC quantification in polar (DMF, THF) vs. non-polar (hexane) solvents.

- Conductivity Studies : Measure ionic conductivity in methanol/water mixtures using a Lee-Wheaton theoretical framework, as applied to structurally related chlorophenoxy compounds .

- Thermal Analysis : DSC/TGA to assess melting point and thermal decomposition profiles.

Q. Q8. What advanced analytical methods are suitable for detecting trace impurities or degradation products?

Methodological Answer:

- UPLC-QTOF-MS : High-resolution mass spectrometry to identify low-abundance impurities (e.g., hydrolyzed acid or chlorinated biphenyls).

- NMR Relaxometry : Detect trace moisture or solvent residues via ¹H NMR relaxation times.

- XRD : Confirm crystalline purity and detect polymorphic forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.